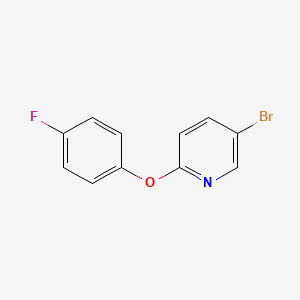

5-Bromo-2-(4-fluorophenoxy)pyridine

Description

Pyridine (B92270) Scaffold Prominence in Medicinal Chemistry and Drug Discovery

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications make it a privileged scaffold in drug design. The nitrogen atom imparts distinct electronic properties to the ring, influencing its reactivity and its interactions with biological targets. Consequently, pyridine derivatives have been successfully incorporated into drugs for a wide spectrum of therapeutic areas.

Strategic Importance of Halogenated Pyridines in Organic Synthesis

The introduction of halogen atoms onto the pyridine ring is a powerful strategy in organic synthesis. Halogenated pyridines serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. chemicalbook.com The differential reactivity of various halogens (e.g., fluorine, chlorine, bromine, iodine) allows for selective and sequential functionalization, enabling the synthesis of complex, multi-substituted pyridine derivatives. For instance, the fluorine atom at the 2-position of a pyridine ring is susceptible to nucleophilic aromatic substitution, while a bromine atom at the 5-position is more amenable to palladium-catalyzed cross-coupling reactions. chemicalbook.com This orthogonal reactivity is a key advantage in multi-step synthetic sequences.

Overview of 5-Bromo-2-(4-fluorophenoxy)pyridine as a Research Target

This compound is a diaryl ether that incorporates both a brominated pyridine ring and a fluorinated phenyl ring. This unique combination of structural features makes it a compound of significant interest. The diaryl ether linkage is a common motif in many biologically active molecules. The presence of two distinct halogen atoms at specific positions on the two aromatic rings provides multiple handles for further chemical modification, positioning this compound as a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-fluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHDBCTINSRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 4 Fluorophenoxy Pyridine and Analogues

Precursor Synthesis and Reactivity of 5-Bromo-2-fluoropyridine (B45044)

5-Bromo-2-fluoropyridine serves as a fundamental building block in the synthesis of polysubstituted pyridines. ossila.com Its utility stems from the differential reactivity of the fluorine and bromine substituents, allowing for selective functionalization. The fluorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C-5 position is amenable to transition metal-catalyzed cross-coupling reactions. ossila.com

Nucleophilic Aromatic Substitution Reactions at the C-2 Fluorine Position

The C-2 fluorine atom of 5-Bromo-2-fluoropyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine atom itself. This makes it a prime site for the introduction of various nucleophiles. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent in SNAr reactions. nih.gov This heightened reactivity allows for the displacement of the fluoride (B91410) ion by a range of nucleophiles, including alkoxides, phenoxides, and amines, under relatively mild conditions. nih.gov

In the context of synthesizing 5-Bromo-2-(4-fluorophenoxy)pyridine, the key step involves the SNAr reaction between 5-Bromo-2-fluoropyridine and 4-fluorophenol (B42351). This reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion which then attacks the C-2 position of the pyridine ring, displacing the fluoride.

Transition Metal-Catalyzed Coupling Reactions at the C-5 Bromine Position

The bromine atom at the C-5 position of 5-Bromo-2-fluoropyridine provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. ossila.com This selective reactivity at the C-5 position, while leaving the C-2 fluorine intact, is crucial for the synthesis of diverse pyridine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield novel pyridine derivatives. mdpi.com Similarly, 2-Bromo-5-fluoropyridine can undergo Suzuki coupling with phenylboronic acid to produce 5-fluoro-2-phenylpyridine. sigmaaldrich.com The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com

The choice of catalyst, ligands, and reaction conditions can be critical for achieving high yields and selectivity. For example, varying the amount of a phosphine (B1218219) ligand like PPh₃ with a palladium precursor such as Pd(OAc)₂ can influence the site-selectivity of arylation in dihalogenated pyridines. acs.org

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides. While specific examples involving the direct C-N coupling at the C-5 position of 5-Bromo-2-fluoropyridine are less commonly detailed in the immediate search results, the general applicability of the Buchwald-Hartwig amination to aryl bromides suggests its potential for functionalizing this position with various nitrogen-based nucleophiles. acs.org

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed couplings. Copper-mediated C-N bond formation has been demonstrated at the C-5 position of 2-amino/2-hydroxy-5-halopyridines. rsc.org For instance, selective amination at the C-5 position of 2-bromo-5-iodopyridine (B107189) can be achieved using a copper catalyst. rsc.org Furthermore, copper-catalyzed fluoroalkylation of aryl bromides has been shown to be effective, particularly when a directing group is present on the substrate. nih.gov

Synthetic Routes to this compound

The primary and most direct synthetic route to this compound involves the nucleophilic aromatic substitution of 5-Bromo-2-fluoropyridine with 4-fluorophenol.

Table 1: Synthetic Route to this compound

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 5-Bromo-2-fluoropyridine, 4-Fluorophenol | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat | This compound |

This reaction leverages the high reactivity of the C-2 fluorine atom towards nucleophilic attack. The base facilitates the formation of the 4-fluorophenoxide, which then displaces the fluoride from the pyridine ring. The choice of base and solvent can influence the reaction rate and yield.

Phenoxylation Reactions Utilizing 4-Fluorophenol Derivatives

The direct phenoxylation of a suitably substituted pyridine ring with a 4-fluorophenol derivative represents a common and straightforward approach to forming the desired ether linkage. A prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction. In this process, an activated pyridine substrate, such as one bearing a good leaving group at the 2-position (e.g., a halogen), reacts with 4-fluorophenol in the presence of a base. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack. nih.govgoogle.com The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMSO or NMP often employed to enhance the reaction rate. sci-hub.se

The synthesis of related phenoxypyridine structures has been achieved under microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. sci-hub.se For instance, the reaction of 2-halopyridines with phenoxides in solvents like DMSO or HMPA has proven effective. sci-hub.se

Advanced Coupling Methods for Diaryl Ether Formation

Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. umass.edu Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. umass.edu However, modern modifications have introduced the use of soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. umass.eduopenaccessjournals.com The mechanism typically involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. umass.edu

Buchwald-Hartwig O-Arylation: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile and highly efficient method for synthesizing diaryl ethers. nih.govorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for the coupling of aryl halides with alcohols and phenols. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether and regenerate the catalyst. organic-chemistry.org Research has shown that specific ligand systems can be highly effective for the coupling of 2-bromopyridines. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Ullmann Condensation | Copper (or Cu salts), Base | Classical method, often requires high temperatures. Modern variants use ligands for milder conditions. umass.edu |

| Buchwald-Hartwig O-Arylation | Palladium catalyst, Phosphine ligand, Base | Highly efficient and versatile, proceeds under milder conditions, broad substrate scope. nih.govorganic-chemistry.orgresearchgate.net |

Synthesis of Structurally Related Pyridine-Based Chemical Entities

The synthetic strategies for this compound can be extended to the preparation of more complex heterocyclic systems that incorporate the fluorophenoxy motif.

Imidazopyridine Derivatives Incorporating Fluorophenoxy Moieties

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. nanobioletters.com The synthesis of imidazopyridine derivatives bearing a fluorophenoxy group can be achieved through various strategies. A common method involves the cyclization of a 2-aminopyridine (B139424) with an α-haloketone. nanobioletters.com To introduce the fluorophenoxy moiety, one could start with a 2-aminopyridine already substituted with this group or introduce it at a later stage of the synthesis. For instance, a 2-amino-5-bromopyridine (B118841) could first be subjected to an etherification reaction with 4-fluorophenol, followed by cyclization to form the imidazo[1,2-a]pyridine (B132010) ring.

The synthesis of 2-phenylimidazo[1,2-a]pyridines has been accomplished through tandem reactions, and the presence of fluorine atoms on the phenyl ring has been noted to enhance antibacterial activity. nih.gov Copper-catalyzed multicomponent reactions have also been employed for the synthesis of imidazopyridines from 2-aminopyridines, aldehydes, and terminal alkynes. nih.gov Furthermore, the synthesis of 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine has been reported. sigmaaldrich.com

Quinoline (B57606) and Pyrimidine (B1678525) Derivatives with Related Substitutions

Quinoline Derivatives: The quinoline scaffold is another important heterocycle in medicinal chemistry. purdue.edu The synthesis of quinoline derivatives with fluorophenoxy substituents has been explored, particularly in the context of developing c-Met kinase inhibitors. umass.edunih.govnih.gov These syntheses often involve the construction of the quinoline core followed by the introduction of the 4-(2-fluorophenoxy) group via nucleophilic aromatic substitution on a 4-chloroquinoline (B167314) intermediate. nih.gov Various multicomponent reactions, such as the Povarov and Doebner reactions, are powerful tools for the synthesis of the quinoline core. purdue.edu Electrophilic cyclization of N-(2-alkynyl)anilines is another effective strategy for producing substituted quinolines. nih.govresearchgate.net

Pyrimidine Derivatives: Pyrimidine derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. nih.gov To incorporate a fluorophenoxy group, a precursor already containing this moiety can be used in the cyclization step. Nucleophilic aromatic substitution is also a key reaction for functionalizing pyrimidine rings. rsc.orgnih.gov For example, a chloropyrimidine can react with a fluorophenol to introduce the desired substituent. The synthesis of 5-fluoro pyrimidine derivatives has been reported for their potential use as fungicides. google.com

| Heterocycle | Synthetic Strategy | Example Starting Materials |

| Imidazo[1,2-a]pyridine | Cyclization of 2-aminopyridine with α-haloketone | 2-Amino-5-(4-fluorophenoxy)pyridine, Bromoacetyl compounds nanobioletters.com |

| Quinoline | Nucleophilic aromatic substitution on 4-chloroquinoline | 4-Chloro-6,7-disubstituted quinoline, 2-Fluorophenol nih.gov |

| Pyrimidine | Condensation of 1,3-dicarbonyl with urea/guanidine | Chalcones, Guanidine hydrochloride nih.gov |

Diversification Strategies for Alkyl Pyridine Antimicrobials

The functionalization of pyridine rings is a key strategy for the development of new antimicrobial agents. nih.gov Diversification of the alkyl chain and the pyridine core can lead to compounds with improved potency and selectivity. umass.edu

One common strategy involves the quaternization of the pyridine nitrogen with various alkyl halides to create pyridinium (B92312) salts. The length of the alkyl chain has been shown to be a critical factor for antimicrobial activity, with an optimal length often found to be between C12 and C16. nih.gov

Another approach is the introduction of various substituents onto the pyridine ring. The presence of groups such as halogens (-F, -Cl), hydroxyl (-OH), or trifluoromethyl (-CF3) can significantly influence the antimicrobial and antiviral properties of the resulting compounds. nih.gov Structure-activity relationship (SAR) studies on alkyl pyridine analogs have shown that modifications to the alkyl chain and the pyridine moiety can lead to molecules with improved drug-like properties, including enhanced antimicrobial activity and reduced toxicity. nih.gov For example, the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine (B80251) moiety and their subsequent conversion to methylpyridinium salts have yielded compounds with significant antibacterial activity. researchgate.net

Advanced Characterization Techniques for 5 Bromo 2 4 Fluorophenoxy Pyridine

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Bromo-2-(4-fluorophenoxy)pyridine, both ¹H and ¹³C NMR would be employed.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The pyridine (B92270) and fluorophenyl rings each contain three aromatic protons. The signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrogen atoms, and the electron-donating effect of the ether oxygen. Splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons, providing information on their relative positions.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The molecule has 11 carbon atoms, and due to symmetry in the 4-fluorophenyl group, 9 distinct signals are expected. The chemical shifts of the carbons are highly dependent on their local electronic environment. Carbons bonded to electronegative atoms like bromine, fluorine, and oxygen will be significantly deshielded and appear at a higher chemical shift (downfield).

Predicted NMR Data for this compound The following table is based on established principles of NMR spectroscopy, as specific experimental data is not publicly available.

¹H NMR (in CDCl₃, 400 MHz)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-3 | ~6.8 - 7.0 | Doublet (d) |

| Pyridine H-4 | ~7.6 - 7.8 | Doublet of Doublets (dd) |

| Pyridine H-6 | ~8.1 - 8.3 | Doublet (d) |

| Fluorophenyl H-2', H-6' | ~7.1 - 7.3 | Multiplet (m) |

¹³C NMR (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~163 - 165 |

| Pyridine C-3 | ~112 - 114 |

| Pyridine C-4 | ~142 - 144 |

| Pyridine C-5 | ~118 - 120 |

| Pyridine C-6 | ~148 - 150 |

| Fluorophenyl C-1' | ~150 - 152 |

| Fluorophenyl C-2', C-6' | ~122 - 124 |

| Fluorophenyl C-3', C-5' | ~116 - 118 (d, JCF ≈ 23 Hz) |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide an extremely accurate mass measurement, allowing for the unambiguous determination of its elemental formula, C₁₁H₇BrFN. A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity (M⁺ and M⁺+2) would be observed, which is a characteristic signature for a monobrominated compound.

The fragmentation of the molecular ion would likely involve the cleavage of the ether bond, which is often the weakest bond in such molecules, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

| Data Type | Predicted Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₁H₇BrFN | Elemental Composition |

| Molecular Weight | ~268.08 g/mol | Mass of the Molecule |

| Exact Mass (for ⁷⁹Br) | 266.9695 Da | High-accuracy mass for formula confirmation |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. These include vibrations associated with the aromatic rings, the C-O-C ether linkage, the C-F bond, and the C-Br bond.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1270 - 1230 |

| Symmetric C-O-C Stretch | Aryl Ether | 1050 - 1010 |

| C-F Stretch | Aryl-F | 1250 - 1150 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can determine the precise spatial arrangement of every atom in the molecule, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its constitution and connectivity, leaving no doubt as to the isomeric form of the molecule. It would also reveal crucial information about the molecule's conformation, such as the dihedral angle between the pyridine and fluorophenyl rings. Furthermore, the analysis of the crystal packing would show any intermolecular interactions, such as π-π stacking, that govern the solid-state structure. While this technique is exceptionally powerful, its application is contingent upon the ability to grow a single crystal of suitable size and quality. Publicly accessible crystal structure data for this specific compound is not currently available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a pure compound. Modern automated elemental analyzers perform combustion analysis, converting the compound into simple gases (CO₂, H₂O, N₂) from which the percentages of carbon, hydrogen, and nitrogen are calculated.

This technique is used to verify that the empirical formula of the synthesized compound matches the theoretical formula. For this compound (C₁₁H₇BrFN), the experimentally determined percentages of C, H, and N must agree with the calculated theoretical values within an acceptable margin of error (typically ±0.4%) to confirm the compound's elemental composition and support its purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 49.29% |

| Hydrogen | H | 1.008 | 7.056 | 2.63% |

| Bromine | Br | 79.904 | 79.904 | 29.80% |

| Fluorine | F | 18.998 | 18.998 | 7.09% |

| Nitrogen | N | 14.007 | 14.007 | 5.22% |

| Total | | | 268.086 | 100.00% |

Medicinal Chemistry and Pharmacological Relevance of 5 Bromo 2 4 Fluorophenoxy Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine (B92270) Scaffolds

The biological efficacy of pyridine-based compounds is highly dependent on the nature and position of substituents on the ring. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how these modifications influence a compound's interaction with its biological target, ultimately guiding the design of more potent and selective analogues.

Impact of Substitution Patterns on Biological Efficacy

The substitution pattern on the pyridine scaffold dictates the molecule's electronic properties, lipophilicity, and three-dimensional shape, which are critical for its biological function. For instance, in the context of 2-phenoxypyridine (B1581987) derivatives, the substituents on both the pyridine and the phenoxy rings play a significant role in modulating activity.

The placement of halogen atoms, such as bromine at the 5-position of the pyridine ring and fluorine at the 4-position of the phenoxy group, can have profound effects. Bromine, an electron-withdrawing group, can influence the pKa of the pyridine nitrogen and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. The 4-fluoro substituent on the phenoxy ring is a common modification in medicinal chemistry used to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound. Furthermore, the fluorine atom can alter the electronic nature of the phenyl ring and engage in favorable interactions within a protein's binding pocket.

Design Principles for Optimized Bioactive Analogues

The design of optimized bioactive analogues from a pyridine scaffold follows several key principles derived from SAR studies. A primary goal is to enhance the potency and selectivity for the intended biological target while minimizing off-target effects. For pyridine-based enzyme inhibitors, this often involves introducing functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues in the enzyme's active site.

For the 5-bromo-2-(4-fluorophenoxy)pyridine scaffold, optimization strategies might involve:

Exploring alternative substitutions at the 5-position: Replacing the bromine with other halogens (Cl, I) or small alkyl or cyano groups can probe the size and electronic requirements of the binding pocket.

Varying the substitution on the phenoxy ring: Moving the fluorine to the ortho or meta positions, or introducing additional substituents, can fine-tune the electronic properties and orientation of the phenoxy group.

Modifying the ether linkage: Replacing the oxygen atom with sulfur (thioether) or an amino group (aniline) can alter the bond angle and flexibility between the two aromatic rings, potentially leading to improved binding.

These rational design approaches, guided by SAR data and often supported by computational modeling, are essential for transforming a preliminary hit compound into a viable drug candidate.

Targeting Specific Biological Pathways and Molecular Interactions

The 5-bromo-2-phenoxypyridine (B1291995) scaffold has proven to be a versatile template for developing inhibitors that target specific enzymes involved in critical disease pathways. The following sections detail the application of this scaffold in the inhibition of Indoleamine-2,3-dioxygenase-1 (IDO-1) and the SARS-CoV-2 Main Protease (Mpro).

Enzyme Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO-1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.gov In the context of cancer, overexpression of IDO-1 by tumor cells leads to a depletion of tryptophan in the local microenvironment, which suppresses the activity of tumor-infiltrating T-cells and helps the tumor evade the immune system. semanticscholar.org Consequently, inhibiting IDO-1 is a major strategy in cancer immunotherapy.

The 2-phenoxypyridine core has been identified as a promising scaffold for the development of novel IDO-1 inhibitors. Research has shown that derivatives based on this structure can effectively inhibit the enzyme. While specific data for this compound is not extensively published, the principles from related compounds highlight the importance of the diaryl ether motif. For instance, studies on related scaffolds show that the phenoxy group can occupy a hydrophobic pocket in the IDO-1 active site, while the pyridine nitrogen can interact with key residues or the heme group. The 5-bromo substituent is expected to enhance hydrophobic interactions and potentially form halogen bonds, while the 4-fluorophenyl group can improve metabolic stability and binding.

Table 1: Representative IDO-1 Inhibitors with Pyridine or Related Scaffolds Note: Data for the specific title compound is not publicly available. The following table includes examples of other IDO-1 inhibitors to illustrate typical potencies.

| Compound | Scaffold Type | IDO-1 IC50 | Reference |

|---|---|---|---|

| Epacadostat (INCB024360) | Hydroxyamidine | 19 nM (cellular) | nih.gov |

| Navoximod (GDC-0919) | Imidazole | 75 nM (cellular) | nih.gov |

| BMS-986205 | Quinoline (B57606) | ~2 nM | nih.gov |

| 5-Br-brassinin | Indole | 24.5 μM (Ki) | researchgate.net |

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a key enzyme called the main protease (Mpro or 3CLpro) for its replication. Mpro is responsible for cleaving the viral polyproteins into functional units, making it an essential target for antiviral drug development. nih.govrsc.org

The 5-bromo-2-fluoropyridine (B45044) backbone has been utilized as a molecular scaffold for inhibitors of the SARS-CoV-2 main protease. The design of these inhibitors often involves creating molecules that can fit into the substrate-binding site of the enzyme and form a covalent or non-covalent bond with the catalytic cysteine residue (Cys145).

Table 2: Representative SARS-CoV-2 Mpro Inhibitors Note: Data for the specific title compound is not publicly available. The following table includes examples of other Mpro inhibitors to illustrate typical potencies.

| Compound | Inhibitor Type | Mpro IC50 | Reference |

|---|---|---|---|

| Nirmatrelvir | Peptidomimetic Covalent | 3.1 nM | nih.gov |

| Compound 11a | Peptidomimetic Covalent | 0.053 μM | nih.gov |

| Ebselen | Non-peptidic Covalent | 0.67 μM | rsc.org |

| Carmofur | Repurposed Drug | 1.82 μM | rsc.org |

Sphingosine Kinase (SphK) Inhibitors

There is currently no scientific literature that reports the development or study of this compound derivatives as inhibitors of Sphingosine Kinase (SphK). Research on SphK inhibitors is an active area, but it is focused on other distinct chemical scaffolds.

FLT3-ITD Inhibitors

The development of inhibitors for the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key target in acute myeloid leukemia, has explored various heterocyclic compounds. However, the specific this compound framework is not among the reported scaffolds for FLT3-ITD inhibition in published studies.

Thymidylate Synthase Inhibitors

Thymidylate synthase is a well-established target for chemotherapy. The canonical inhibitor, 5-fluorouracil, and its derivatives are structurally distinct from pyridine-based compounds. No research has been found to suggest that derivatives of this compound have been investigated for thymidylate synthase inhibition.

TRPC6 Inhibitors

Similarly, a search for literature on the inhibition of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) did not yield any results involving the this compound chemical structure.

Receptor Modulation and Ligand Binding

Serotonin Transporter (SERT) Ligand Development

The development of ligands for the Serotonin Transporter (SERT) is a vast field of research. However, the specific core structure of this compound has not been reported as a basis for the development of new SERT ligands in the available scientific literature. Studies on related structures, such as bromo-phenylamine derivatives, have been identified, but these are structurally distinct from the phenoxy-pyridine core of the subject compound.

Antimicrobial Investigations of Halogenated Pyridine Derivatives

The introduction of halogen atoms into the pyridine ring structure can significantly influence the antimicrobial activity of the resulting compounds. Research has shown that the presence and position of these halogens can modulate the potency and spectrum of activity against various microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of halogenated pyridine derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies on compounds structurally related to this compound, such as 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, have provided valuable insights into their antibacterial potential. nih.gov

In a notable study, a series of these bromo-substituted imidazo[4,5-b]pyridine derivatives were synthesized and tested against representative bacterial strains. The results indicated that Gram-positive bacteria were generally more susceptible to these compounds compared to Gram-negative bacteria, which are known to possess a more complex outer membrane that can act as a barrier to drug penetration. nih.gov

For instance, two specific derivatives, when tested for their antibacterial activity, demonstrated greater efficacy against the Gram-positive bacterium Bacillus cereus than the Gram-negative bacterium Escherichia coli. nih.gov This differential activity underscores the importance of the bacterial cell envelope structure in determining the susceptibility to these halogenated pyridine compounds.

Antibacterial Activity of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| Derivative 1 | Bacillus cereus (Gram-positive) | More Sensitive |

| Derivative 1 | Escherichia coli (Gram-negative) | More Resistant |

| Derivative 2 | Bacillus cereus (Gram-positive) | More Sensitive |

| Derivative 2 | Escherichia coli (Gram-negative) | More Resistant |

Antifungal Efficacy Assessments

The antifungal properties of halogenated pyridine derivatives are also a significant area of investigation. The nitrogen atom within the pyridine ring is considered to be a key contributor to the antifungal efficacy of these compounds. mdpi.com Halogen substitution on the associated phenolic ring has also been shown to augment this activity. mdpi.com

While specific data on the antifungal activity of this compound itself is limited in the available literature, related structures have been explored. For example, various pyridine derivatives have demonstrated activity against fungal pathogens such as Candida albicans and Aspergillus niger. mdpi.comnih.gov The presence of a bromine atom in some isonicotinic acid hydrazide derivatives has been associated with high antimicrobial activity, including antifungal effects. nih.gov These findings suggest that the 5-bromo substitution in the target compound could contribute favorably to its antifungal potential.

Mechanisms of Antimicrobial Action Including Membrane Disruption

The precise mechanisms by which halogenated pyridine derivatives exert their antimicrobial effects are still under investigation, but several possibilities have been proposed. One prominent theory for certain classes of pyridine-containing antimicrobials is the disruption of the microbial cell membrane.

Some pyridine derivatives, particularly those with a cationic nature, are known to be membrane-active agents. These compounds can interact with the negatively charged components of microbial cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. While not directly demonstrated for this compound, this mechanism is a plausible avenue of action for related halogenated pyridine compounds.

Another potential mechanism of action is the inhibition of essential microbial enzymes. For instance, some antifungal agents containing a pyrimidine (B1678525) ring, which is structurally related to pyridine, are known to target and inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov The inhibition of this enzyme disrupts the fungal cell membrane structure and function. It is conceivable that this compound derivatives could act through a similar enzyme inhibition pathway in susceptible fungal species.

Furthermore, some antimicrobial compounds induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cellular damage. mdpi.com This has been observed in studies of certain pyridine Schiff bases. mdpi.com The accumulation of ROS can damage DNA, proteins, and lipids, contributing to the bactericidal effect.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to Enhance Scalability

Furthermore, flow chemistry is emerging as a powerful technology to enhance the scalability of pharmaceutical manufacturing. The transition from batch to continuous flow processes for the synthesis of key pyridine (B92270) intermediates can offer significant advantages, including improved reaction control, enhanced safety, and higher throughput. Machine learning algorithms are also being employed to optimize reaction conditions in real-time, accelerating the development of scalable synthetic routes. For instance, Bayesian optimization has been successfully used to optimize the synthesis of pyridinium (B92312) salts in a continuous flow setup, demonstrating the potential of combining automation and artificial intelligence for efficient process development. ucla.edu

| Technology | Potential Advantage for Scalability |

| Advanced Palladium Catalysis | Milder reaction conditions, broader substrate scope, higher efficiency. |

| Continuous Flow Chemistry | Improved reaction control, enhanced safety, higher throughput. |

| Machine Learning Optimization | Accelerated development of optimal reaction conditions. |

Exploration of Advanced Pyridine Derivative Libraries for Biological Screening

The exploration of chemical space around the 5-Bromo-2-(4-fluorophenoxy)pyridine scaffold is crucial for identifying analogues with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) of large and diverse compound libraries remains a primary engine for hit identification in drug discovery. nih.govstanford.edu The development of advanced pyridine derivative libraries, tailored to interact with specific target classes, is a key area of future research.

DNA-encoded libraries (DELs) have revolutionized the early stages of drug discovery by enabling the synthesis and screening of libraries containing billions of molecules. nih.gov The application of DEL technology to pyridine scaffolds allows for the rapid exploration of a vast chemical space, significantly increasing the probability of identifying novel bioactive compounds. The development of robust DNA-compatible synthetic methodologies for the construction of diverse pyridine derivatives is an active area of research.

Furthermore, fragment-based drug discovery (FBDD) offers a complementary approach to HTS. By screening libraries of small, low-complexity molecules ("fragments") that bind to a biological target with low affinity, FBDD can identify novel starting points for medicinal chemistry optimization. The design and synthesis of fragment libraries incorporating the pyridine motif can provide valuable insights into the key interactions required for biological activity.

| Library Type | Key Features |

| High-Throughput Screening (HTS) Libraries | Large, diverse collections of compounds for rapid screening. |

| DNA-Encoded Libraries (DELs) | Billions of molecules for ultra-high-throughput screening. |

| Fragment-Based Libraries | Small, low-complexity molecules for identifying key binding interactions. |

Integration of Multi-Omics Data in Target Identification for this compound Analogues

Identifying the biological targets of novel bioactive compounds is a critical yet challenging step in drug discovery. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling the mechanism of action of small molecules and identifying their molecular targets. nygen.ionih.gov This multi-omics approach is particularly valuable for characterizing the biological effects of this compound analogues.

By treating cells or model organisms with a pyridine derivative and subsequently analyzing the global changes across different molecular layers, researchers can generate a comprehensive "fingerprint" of the compound's activity. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Integrating these datasets can help to identify the specific cellular pathways and protein networks that are perturbed by the compound, ultimately leading to the identification of its direct molecular target(s). nygen.ionih.gov

Recent studies have demonstrated the power of integrating multi-omics data to identify novel drug targets for complex diseases like hepatocellular carcinoma. spandidos-publications.com By combining drug sensitivity data with genomic and transcriptomic data from cancer cell lines, researchers were able to identify a drug-sensitive signaling axis. spandidos-publications.com This approach can be readily applied to investigate the targets of pyridine derivatives, particularly in the context of diseases driven by aberrant kinase signaling, a common target class for pyridine-based inhibitors. nih.govscienceopen.com

| Omics Data Type | Information Provided |

| Genomics | DNA sequence variations and mutations. |

| Transcriptomics | Changes in gene expression (RNA levels). |

| Proteomics | Alterations in protein abundance and modifications. |

| Metabolomics | Changes in the levels of small molecule metabolites. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery, offering powerful new tools for accelerating the identification and design of novel therapeutics. nih.gov These computational approaches are being applied across the entire drug discovery pipeline, from target identification to lead optimization, and hold immense promise for the development of new drugs based on the pyridine scaffold.

In the context of pyridine-based kinase inhibitors, AI and ML algorithms can be trained on large datasets of known inhibitors to learn the complex relationships between chemical structure and biological activity. nih.govrsc.org These models can then be used to virtually screen vast chemical libraries to identify novel pyridine derivatives with a high probability of inhibiting a specific kinase target. nih.gov This in silico approach can significantly reduce the time and cost associated with experimental screening.

Furthermore, generative AI models are being developed to design entirely new pyridine-based molecules with desired properties. nih.gov These models can learn the underlying principles of molecular design from existing data and then generate novel chemical structures that are predicted to be potent and selective inhibitors of a target of interest. The integration of AI and ML into the drug discovery process is poised to accelerate the development of the next generation of pyridine-based therapeutics.

| AI/ML Application | Description |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. |

| Reaction Optimization | Predicting optimal conditions for chemical synthesis. digitellinc.comarxiv.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(4-fluorophenoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling is effective for introducing fluorophenoxy groups, as demonstrated in halogenated pyridine systems. Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and solvent polarity significantly impact yields. Pre-activation of the boronic acid derivative of 4-fluorophenol may enhance coupling efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., aromatic protons at δ 6.5–8.5 ppm, fluorinated substituents causing deshielding).

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine's characteristic 1:1 isotopic split).

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in solvents like DCM/hexane. Crystallographic parameters (space group, unit cell dimensions) validate stereoelectronic effects of the fluorophenoxy group .

Q. How can researchers mitigate safety risks during synthesis and handling?

- Methodological Answer : Use fume hoods for reactions involving volatile intermediates (e.g., brominated precursors). Wear PPE (gloves, goggles) to avoid skin contact, as brominated pyridines may cause irritation. Quench reactive byproducts (e.g., HBr) with aqueous NaHCO₃. Store the compound in airtight containers under inert gas to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data when using this compound-derived Au(III) complexes?

- Methodological Answer : Contradictions may arise from ligand decomposition or incomplete cyclometalation. For example, in Au(III) pincer complexes, incomplete ligand coordination (evidenced by NMR or X-ray crystallography) can reduce catalytic efficiency. Use cyclic voltammetry to assess redox stability and DFT calculations to model electronic effects of the fluorophenoxy group on Au(III) center reactivity. Compare turnover numbers (TONs) under varying temperatures and solvent systems to isolate contributing factors .

Q. How does the fluorophenoxy substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom directs coupling to the para position of the phenoxy group. In Negishi couplings, use kinetic vs. thermodynamic control experiments (e.g., low vs. high temperatures) to probe selectivity. For Suzuki reactions, steric maps derived from molecular docking simulations can predict steric hindrance from the bromine atom. Experimental validation via competitive coupling with deuterated analogs is recommended .

Q. What computational methods are suitable for analyzing the electronic properties of this compound in drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic attack sites.

- Calculate Fukui indices to predict reactivity in SNAr reactions.

- Simulate UV-Vis spectra (TD-DFT) to correlate experimental absorbance peaks with electronic transitions. Software like Gaussian or ORCA is recommended .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···F, π-π stacking) that stabilize the crystal lattice. Modify substituents (e.g., replacing bromine with iodine) to enhance halogen bonding. Use molecular dynamics (MD) simulations to assess solubility changes in biological membranes. Validate with in vitro assays targeting specific enzymes (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.